(E/Z)-SU9516 is a 3-substituted indolinone derivative that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily utilized in oncology research and cell cycle regulation studies. In procurement contexts, it is typically acquired as a high-purity solid (≥98% HPLC) and is distinguished by its planar molecular architecture, which facilitates deep insertion into the kinase catalytic domain. Unlike broad-spectrum kinase inhibitors, SU9516 provides a defined selectivity profile, making it a critical precursor and reference standard for developing targeted antineoplastic agents and studying E2F/pRb pathway dynamics. Its baseline solubility in DMSO and DMF (up to 5 mg/mL) ensures straightforward formulation in standard high-throughput screening and in vitro assay workflows .
Substituting SU9516 with generic pan-kinase inhibitors like staurosporine or early-generation CDK inhibitors like flavopiridol introduces severe off-target effects that compromise assay reproducibility and downstream therapeutic modeling. Flavopiridol inhibits CDKs 1, 2, and 4 with near-equal sensitivity, failing to provide the specific CDK2-driven cell cycle arrest required for precise pRb/E2F complex studies. Similarly, purine-based inhibitors such as roscovitine lack the specific hydrogen-bonding interactions provided by the indolinone scaffold of SU9516, resulting in significantly lower potency. For procurement teams and assay developers, utilizing the exact SU9516 compound is essential to maintain a clean kinase inhibition profile that avoids confounding cross-reactivity with PKC, p38, PDGFR, and EGFR[1].
In standard laboratory workflows, the concentration of carrier solvents like DMSO must be minimized to prevent baseline cellular toxicity. SU9516 achieves an IC50 of 22 nM for CDK2, whereas the common benchmark roscovitine requires approximately 700 nM to achieve similar inhibition[1], . This ~31-fold increase in potency allows assay developers to formulate SU9516 at significantly lower working concentrations, drastically reducing solvent load and improving the reproducibility of sensitive cell-based assays.
| Evidence Dimension | Dosing concentration required for 50% target inhibition (IC50) |
| Target Compound Data | 22 nM (SU9516) |
| Comparator Or Baseline | 700 nM (Roscovitine) |
| Quantified Difference | ~31-fold reduction in required active pharmaceutical ingredient (API) |
| Conditions | Cell-free kinase assay and downstream cell formulation |
Allows researchers to use significantly lower dosing concentrations, reducing the risk of solvent toxicity or non-specific binding in sensitive cell-based assays.
For high-throughput screening workflows, chemical probes must isolate specific pathways to avoid confounding readouts. While pan-CDK inhibitors like flavopiridol inhibit CDKs 1, 2, and 4 with equal sensitivity, SU9516 provides a distinct selectivity window. Quantitative profiling shows SU9516 inhibits CDK2 at 22 nM but requires 200 nM to inhibit CDK4, establishing a ~9-fold selectivity margin [1]. This differential inhibition is critical for ensuring that observed cell cycle arrest in automated screens is specifically driven by CDK2.
| Evidence Dimension | CDK2 vs CDK4 Selectivity Margin |
| Target Compound Data | ~9-fold selectivity (22 nM vs 200 nM) |
| Comparator Or Baseline | 1:1 selectivity (Flavopiridol inhibits both equally) |
| Quantified Difference | 9-fold improvement in target isolation |
| Conditions | In vitro kinase profiling panels |
Ensures that phenotypic readouts in automated screens are genuinely CDK2-driven, reducing false positives in hit validation workflows.
Broad-spectrum inhibitors like staurosporine induce massive apoptosis by indiscriminately blocking multiple kinase pathways, complicating data interpretation. In contrast, SU9516 maintains strict fidelity to the CDK family, which is essential for purity-linked usability in complex signal transduction assays. Profiling against non-CDK kinases reveals that SU9516 has an IC50 > 10 µM for PKC, p38, PDGFR, and EGFR . This lack of cross-reactivity ensures that downstream readouts are the direct result of targeted inhibition rather than off-target interference.
| Evidence Dimension | Non-CDK Kinase Inhibition (PKC, p38, EGFR) |
| Target Compound Data | IC50 > 10 µM (No significant inhibition) |
| Comparator Or Baseline | Low nanomolar inhibition across all targets (Staurosporine) |
| Quantified Difference | >500-fold cleaner kinase profile against off-target receptors |
| Conditions | Kinase selectivity screening panels |
Prevents confounding variables in complex phenotypic screens, making SU9516 a more reliable chemical probe for targeted procurement.
Because of its 9-fold selectivity for CDK2 over CDK4, SU9516 is the correct choice for studies requiring precise G1 or G2-M phase blockades without the generalized toxicity of pan-CDK inhibitors. It is heavily procured for isolating pRb/E2F complex dynamics in colon carcinoma and leukemia cell lines, where off-target kinase inhibition would otherwise confound cell cycle readouts [1].
SU9516's ability to transcriptionally downregulate the antiapoptotic protein Mcl-1 makes it a highly valuable precursor and benchmark compound in combination therapy research. It is specifically selected over less potent alternatives like roscovitine when evaluating synergistic apoptotic effects with Bcl-2 family inhibitors or standard chemotherapeutics like methotrexate in human leukemia models [2].
The planar 3-substituted indolinone structure of SU9516 provides defined hydrogen-bonding characteristics within the ATP-binding pocket that purine-based inhibitors cannot replicate. It is frequently procured for X-ray crystallography and molecular docking studies as a reference ligand to map the catalytic domain of CDK2 and guide the rational design of next-generation allosteric or ATP-competitive inhibitors [3].